1-Benzylpyrazole-4-carbohydrazide
Description
Properties
IUPAC Name |
1-benzylpyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-14-11(16)10-6-13-15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7,12H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYLPWWRJJPZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzylpyrazole-4-carbohydrazide typically involves the reaction of 1-benzylpyrazole with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the carbohydrazide derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzylpyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles, forming various substituted pyrazole derivatives
Scientific Research Applications
1-Benzylpyrazole-4-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzylpyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of lysine demethylase enzymes by competing for the active site and binding to a distal site on the enzyme’s surface. This inhibition leads to the modulation of gene expression and epigenetic regulation, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Impact of Substituents on Activity
- Electron-Donating Groups : Derivatives with para-methoxy groups (e.g., compound 4c ) exhibit enhanced antioxidant and anti-inflammatory activity due to increased aromatic stabilization and electron density .
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 4b ) show reduced activity compared to methoxy derivatives, highlighting the importance of substituent polarity .
- Carbohydrazide vs.
Antioxidant and Anti-Inflammatory Activity
Antimicrobial Potential
- Benzoyl Pyrazoles : Derivatives with bulky aryl groups (e.g., 3a-g in ) showed moderate antimicrobial activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .
- Chloro-Substituted Analogs : 4-Chloro-1-ethylpyrazole-3-carbohydrazide () is under evaluation for broad-spectrum applications, though data are pending.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzylpyrazole-4-carbohydrazide, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, substituted hydrazines, and carbonyl reagents. For example, similar pyrazole-carbohydrazide derivatives are synthesized via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/ethanol) to yield carboxylic acid derivatives, followed by hydrazide formation using hydrazine hydrate . Key parameters include reaction temperature (70–90°C), solvent polarity (ethanol or DMF), and stoichiometric control of hydrazine to avoid side reactions like over-alkylation .
Q. How can X-ray crystallography be employed to determine the crystal structure of this compound, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection requires high-quality crystals grown via slow evaporation (e.g., ethanol/water mixtures). Refinement is performed using SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks. The WinGX suite integrates SHELX programs for structure solution (SHELXS) and refinement (SHELXL), while ORTEP visualizes thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying the electronic properties and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : The B3LYP/6-311G(d,p) basis set predicts optimized geometries, HOMO-LUMO energies, and nonlinear optical (NLO) properties. Discrepancies between experimental (XRD) and theoretical bond lengths (e.g., C–N or C=O) should be analyzed using root-mean-square deviation (RMSD) metrics .
- Molecular Docking : AutoDock or similar software evaluates binding affinities to biological targets (e.g., enzymes or receptors). Protonation states of the hydrazide group and ligand flexibility (e.g., rotatable bonds) must be optimized for accurate docking poses .
Q. How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?
- Methodological Answer :
- IR/NMR Validation : Compare experimental peaks (e.g., C=O stretch at ~1640 cm⁻¹) with DFT-simulated spectra. Solvent effects in theoretical models (e.g., PCM for polar solvents) improve alignment .
- Data Triangulation : Use complementary techniques like mass spectrometry (MS) to confirm molecular weight and SC-XRD to validate tautomeric forms. Iterative refinement of computational parameters (e.g., basis sets) reduces discrepancies .
Q. What strategies are effective for analyzing intermolecular interactions and crystal packing using Hirshfeld surface analysis and energy frameworks?
- Methodological Answer :
- Hirshfeld Surfaces : Generated via CrystalExplorer, these surfaces quantify interaction contributions (e.g., H-bonding, van der Waals). For this compound, dominant interactions (e.g., N–H···O or C–H···π) are visualized as red spots on the dₙᵣₘ surface .
- Energy Frameworks : Calculate lattice energies (dispersion vs. electrostatic) to identify stabilizing forces. Dispersion often dominates in aromatic hydrazides due to π-stacking .
Q. What are the best practices for designing molecular docking studies to evaluate the potential biological targets of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors with known pyrazole/hydrazide interactions (e.g., cyclooxygenase-2 or antimicrobial targets) .
- Protocol Optimization : Use Lamarckian genetic algorithms in AutoDock, with grid sizes covering active sites (e.g., 60 × 60 × 60 Å). Validate docking poses via MD simulations to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
